molecular formula C9H10ClFO B7967147 1-(3-Chloro-4-fluorophenyl)propan-2-ol

1-(3-Chloro-4-fluorophenyl)propan-2-ol

Cat. No.: B7967147
M. Wt: 188.62 g/mol
InChI Key: NJKRSDSCSLFOPB-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-fluorophenyl)propan-2-ol is an organic compound characterized by the presence of a chloro and fluoro substituent on a phenyl ring, attached to a propanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloro-4-fluorophenyl)propan-2-ol typically involves the reaction of 3-chloro-4-fluorobenzaldehyde with a suitable reducing agent. One common method is the reduction of the aldehyde group using sodium borohydride (NaBH4) in an alcoholic solvent like methanol or ethanol. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired alcohol.

Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods. One such method includes the catalytic hydrogenation of 3-chloro-4-fluorobenzaldehyde using a palladium catalyst under hydrogen gas. This method is advantageous due to its high yield and selectivity.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloro-4-fluorophenyl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions. For example, treatment with sodium methoxide (NaOCH3) can replace the chloro group with a methoxy group.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3) in acetic acid.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products Formed:

    Oxidation: 1-(3-Chloro-4-fluorophenyl)-2-propanone.

    Reduction: 1-(3-Chloro-4-fluorophenyl)propane.

    Substitution: 1-(3-Methoxy-4-fluorophenyl)-2-propanol.

Scientific Research Applications

1-(3-Chloro-4-fluorophenyl)propan-2-ol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-fluorophenyl)propan-2-ol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The chloro and fluoro substituents enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

    1-(3-Chloro-4-fluorophenyl)ethanol: Similar structure but with an ethanol moiety instead of propanol.

    1-(3-Chloro-4-fluorophenyl)propanone: The ketone analog of 1-(3-Chloro-4-fluorophenyl)propan-2-ol.

    1-(3-Chloro-4-fluorophenyl)propane: The fully reduced form of the compound.

Uniqueness: this compound is unique due to its balanced reactivity and stability, making it a versatile intermediate in organic synthesis. The presence of both chloro and fluoro substituents provides a unique electronic environment that can be exploited in various chemical reactions and applications.

Properties

IUPAC Name

1-(3-chloro-4-fluorophenyl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClFO/c1-6(12)4-7-2-3-9(11)8(10)5-7/h2-3,5-6,12H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJKRSDSCSLFOPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=C(C=C1)F)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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